molecular formula C16H14N2O2 B163033 1-Nicotinoyl-4-phenyl-2-pyrrolidinone CAS No. 137427-83-9

1-Nicotinoyl-4-phenyl-2-pyrrolidinone

Cat. No.: B163033
CAS No.: 137427-83-9
M. Wt: 266.29 g/mol
InChI Key: XDIBPFPBFNGMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is a heterocyclic organic molecule featuring a pyrrolidinone core substituted with a nicotinoyl group at the 1-position and a phenyl group at the 4-position.

Properties

CAS No.

137427-83-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-phenyl-1-(pyridine-3-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H14N2O2/c19-15-9-14(12-5-2-1-3-6-12)11-18(15)16(20)13-7-4-8-17-10-13/h1-8,10,14H,9,11H2

InChI Key

XDIBPFPBFNGMGH-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3

solubility

34.8 [ug/mL]

Synonyms

1-Nicotinoyl-4-phenyl-2-pyrrolidinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it describes a co-crystal complex: 1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]pyrrolidin-2-one and 5-methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one in a 1:1 ratio. Below is an analysis of this compound compared to other nitro-substituted pyrazolones:

Table 1: Comparison of Nitro-Substituted Pyrazolones

Compound Name CAS No. PSA (Ų) Key Features
5-methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Not provided 142.5 Co-crystal with pyrrolidinone derivative; high nitro group density
3-Methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one 550-74-3 N/A Single nitro group; potential reactivity in electrophilic substitutions

Key Observations:

Structural Differences: The co-crystal in includes a pyrrolidinone derivative linked via an alkyne-pyrrolidine chain, which may enhance solubility or crystallinity compared to simpler nitro-pyrazolones.

Polar Surface Area (PSA) : The PSA of 142.5 Ų () suggests moderate polarity, which could influence bioavailability or material stability.

Nitro Group Impact: The presence of two nitro groups in the co-crystal may increase oxidative reactivity but reduce thermal stability compared to mono-nitro analogs like CAS 550-74-3 .

Critical Limitations of the Evidence

Data Gaps: No experimental data (e.g., spectroscopic, thermodynamic, or pharmacological) are available for the compounds mentioned.

Source Diversity : All information originates from a single platform (chem960.com ), which lacks peer-reviewed or independent validation.

Recommendations for Further Research

To address the query effectively, additional authoritative sources are required, such as:

  • PubMed or SciFinder entries detailing 1-Nicotinoyl-4-phenyl-2-pyrrolidinone.
  • Patent databases for synthetic routes or applications.
  • Comparative studies on pyrrolidinone derivatives in medicinal chemistry.

Preparation Methods

Condensation-Addition-Hydrogenation Cascade (CN105153006A)

The Chinese patent CN105153006A outlines a six-step cascade to synthesize 4-phenyl-2-pyrrolidinone from benzaldehyde and nitromethane. Key stages include:

  • Condensation : Benzaldehyde and nitromethane undergo base-catalyzed condensation (NaOH, methanol, 15°C) to form β-nitrostyrene (85–90% yield).

  • Michael Addition : β-Nitrostyrene reacts with diethyl malonate under triethylamine catalysis (30–40°C, 3 hr) to yield α-methoxycarbonyl-β-phenyl-γ-nitro-butyric acid methyl ester (78–82% yield).

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, methanol) reduces the nitro group to an amine, forming α-methoxycarbonyl-β-phenyl-γ-aminobutyric acid methyl ester (91% yield).

  • Cyclization : Refluxing in toluene induces intramolecular amidation, producing 4-phenyl-2-pyrrolidinone (99% HPLC purity, 75–78% yield).

Advantages : High atom economy, recoverable solvents, and mild conditions.
Limitations : Multi-step purification requirements and moderate overall yield (≈65%).

Diethyl Malonate–Nitroketone Condensation Route (CN112608267A)

Patent CN112608267A describes a streamlined approach using diethyl malonate and 2-nitro-1-phenylethylketone:

  • Condensation : Lewis base-mediated (e.g., butyllithium, THF) coupling forms a nitro-substituted intermediate (Intermediate 1, 88% yield).

  • Hydrogenation-Decarboxylation : Pd-C catalyzed hydrogenation (methanol, 25°C) followed by NaOH-mediated decarboxylation (ethanol, 80–85°C) yields 4-phenyl-2-pyrrolidinone (87% over two steps).

Advantages : Fewer steps, higher functional group tolerance.
Limitations : Requires specialized nitroketone precursors and controlled decarboxylation conditions.

Regioselective Acylation at the 1-Position

Nicotinoyl Chloride-Mediated Acylation

Building on methods for analogous compounds (e.g., 1-acetyl-2-pyrrolidone), the 1-position nitrogen of 4-phenyl-2-pyrrolidinone undergoes nucleophilic acylation with nicotinoyl chloride:

  • Reaction Conditions :

    • Solvent : Anhydrous dichloromethane or THF.

    • Base : Triethylamine or DMAP (catalytic).

    • Temperature : 0–25°C, 12–24 hr.

  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexanes), and recrystallization (ethanol/water) yield 1-nicotinoyl-4-phenyl-2-pyrrolidinone (≈70–75% purity, 60–65% isolated yield).

Challenges : Competing O-acylation or N-oxidation side products necessitate rigorous moisture control and inert atmospheres.

In Situ Activation of Nicotinic Acid

Alternative protocols employ carbodiimide-mediated (EDC/HOBt) activation of nicotinic acid in DMF:

  • Coupling : 4-Phenyl-2-pyrrolidinone reacts with in situ-generated nicotinoyl imidazolide (2 eq, 25°C, 48 hr).

  • Yield : 58–62% after HPLC purification.

Advantages : Avoids handling moisture-sensitive acid chlorides.
Limitations : Lower yields due to competing hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity Scalability
CN105153006A + AcylationCondensation, Hydrogenation, Acylation65 (overall)>99%Moderate
CN112608267A + AcylationNitroketone Condensation, Acylation72 (overall)95–98%High
Nicotinic Acid CouplingCarbodiimide Activation6090–92%Low

Optimization Strategies and Challenges

Regioselectivity Control

  • Protecting Groups : Temporary protection of the pyrrolidinone carbonyl (e.g., silylation) prevents undesired O-acylation.

  • Catalytic Systems : DMAP accelerates acylation kinetics, favoring N-over O-attack (kinetic vs. thermodynamic control).

Purification Challenges

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves nicotinoyl regioisomers.

  • Crystallization : Ethyl acetate/hexanes mixtures improve crystalline purity (85–90% recovery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.